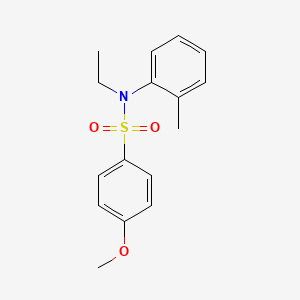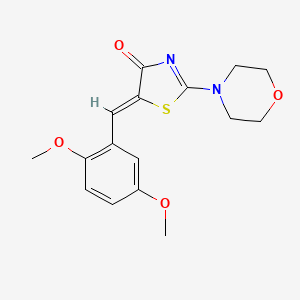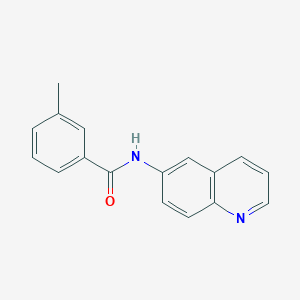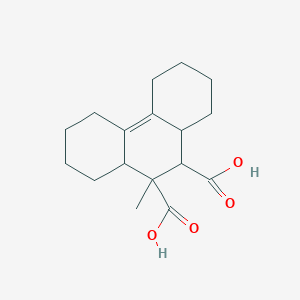
N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide and related compounds involves multiple steps, including reactions with benzenesulfonyl chloride and various alkyl/aralkyl halides. One method includes the synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide through a three-step process with overall yields of 75-84%, indicating a facile and high-yield approach to these sulfonamides (Gao et al., 2014).
Molecular Structure Analysis
The crystal structures of closely related sulfonamides have been determined, revealing that the molecular arrangement can be significantly influenced by interactions such as C—H⋯πaryl and C—H⋯O. These interactions contribute to the stabilization of the crystal structures, forming two-dimensional or three-dimensional architectures (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides, including N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide, can undergo various chemical reactions, such as reactions with ethyl iodide, benzyl chloride, and other reagents to yield a variety of derivatives. These reactions are typically carried out in the presence of bases like lithium hydride, indicating the compound's versatility in synthetic chemistry (Abbasi et al., 2019).
Physical Properties Analysis
The physical properties of N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide, such as solubility, melting point, and crystal structure, can be inferred from studies on related compounds. The molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, significantly influence these properties, as seen in various crystallographic studies (Sreenivasa et al., 2014).
Chemical Properties Analysis
N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide exhibits a range of chemical properties typical of sulfonamides, including reactivity towards electrophiles and nucleophiles, stability under various conditions, and the ability to form diverse derivatives through substitution reactions. These properties are crucial for its potential applications in chemical synthesis and material science (Aizina et al., 2017).
Applications De Recherche Scientifique
Prevention of Cerebral Vasospasm
N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide derivatives have been explored for their potential in preventing subarachnoid hemorrhage-induced cerebral vasospasm. Endothelin receptor antagonists, which share structural similarities with N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide, have demonstrated efficacy in reducing the constriction of blood vessels in the brain post-hemorrhage, suggesting a promising avenue for treating vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).
Cognitive Enhancement
Compounds structurally related to N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide have been identified as potent, selective 5-HT6 receptor antagonists with cognitive-enhancing properties. These properties have been demonstrated in models of aged rat water maze and novel object recognition, suggesting potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Photodynamic Therapy for Cancer Treatment
Recent advancements in photodynamic therapy for cancer treatment have seen the development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit high singlet oxygen quantum yields, which are crucial for effective Type II photodynamic therapy mechanisms. Such features underline the potential of benzenesulfonamide derivatives in cancer treatment through photodynamic therapy (Pişkin et al., 2020).
Antiproliferative Activity
N-substituted benzenesulfonamides, including compounds related to N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide, have shown promising antiproliferative activities against various cancer cell lines. This suggests their potential as lead compounds for developing new anticancer agents (Motavallizadeh et al., 2014).
Antibacterial Agents
Derivatives of N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide have been synthesized and evaluated as antibacterial agents against Escherichia coli. These studies highlight the potential of benzenesulfonamide derivatives in developing new antibacterial therapies (Abbasi et al., 2019).
Propriétés
IUPAC Name |
N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-17(16-8-6-5-7-13(16)2)21(18,19)15-11-9-14(20-3)10-12-15/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJLEOSELRXFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5594885.png)
![3-{[(4-fluorophenyl)amino]sulfonyl}-4-methoxybenzoic acid](/img/structure/B5594889.png)

![5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-6-yl acetate](/img/structure/B5594899.png)

![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5594914.png)

![4-[3-(dimethylamino)benzoyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594932.png)

![8-{[rel-(1S,3R)-3-aminocyclopentyl]carbonyl}-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5594955.png)

![4-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B5594973.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5594976.png)
![3-(3-methoxyphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5594977.png)